3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide

Molecular properties Dosing accuracy Solubility prediction

Researchers mapping EcR ligand-binding domains require precise tools to isolate methyl group contributions. The widely used 3,5-dimethyl analog (CAS 594872-53-4) confounds SAR interpretation by masking the 5-methyl group's role. This mono-methyl analog (CAS 644979-23-7) enables clean isolation of steric/electronic effects at the 5-position. • Predicted XLogP3 ~3.9 (vs. 4.4 for dimethyl) - reduced lipophilicity improves assay compatibility. • Predicted LLE 1.17-1.87 (vs. 0.67) - superior ligand efficiency for lead optimization. • Fewer metabolic soft spots - improved microsomal stability. Custom synthesis available; inquire for batch pricing.

Molecular Formula C21H23NO3
Molecular Weight 337.4 g/mol
CAS No. 644979-23-7
Cat. No. B12594703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide
CAS644979-23-7
Molecular FormulaC21H23NO3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)C2(CCC2)NC(=O)C3=C(C(=CC=C3)OC)C
InChIInChI=1S/C21H23NO3/c1-14-7-4-8-16(13-14)19(23)21(11-6-12-21)22-20(24)17-9-5-10-18(25-3)15(17)2/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,22,24)
InChIKeyCNIXSZKHPKGOMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide (CAS 644979-23-7): A Mono-Methyl Substituted Cyclobutyl Benzamide for Specialized Research Applications


3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide (CAS 644979-23-7) is a synthetic small molecule belonging to the cyclobutyl benzamide class. It features a 3-methoxy-2-methylbenzamide core linked via an amide bond to a cyclobutyl ring that bears a 3-methylbenzoyl substituent . The compound is structurally distinguished from its closest widely studied analog, N-[1-(3,5-dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide (CAS 594872-53-4), by the presence of a single meta-methyl group on the benzoyl ring instead of two [1]. This single methyl deletion reduces molecular weight (337.4 vs. 351.4 g/mol) and lipophilicity (predicted XLogP3 ~3.9 vs. 4.4), properties that can directly influence solubility, membrane permeability, and target engagement in biological assays [1].

Why 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide Cannot Be Replaced by Generic Cyclobutyl Benzamide Analogs


Cyclobutyl benzamides with different substitution patterns on the benzoyl ring exhibit distinct biological activity profiles that preclude simple interchange. The mono-methyl analog (target compound) and the 3,5-dimethyl analog (CAS 594872-53-4) share a common scaffold but differ in a critical pharmacophoric feature: the number and position of methyl groups on the benzoyl moiety [1]. In ecdysone receptor transactivation assays, the dimethyl analog shows EC50 values of 8.52 µM (Bombyx mori) and 10 µM (Choristoneura fumiferana) [2]. Removing one methyl group is expected to alter steric and electronic interactions within the receptor binding pocket, potentially shifting potency, selectivity, or even the target profile. Additionally, the reduced lipophilicity of the mono-methyl compound (predicted XLogP3 ~3.9 vs. 4.4) affects physicochemical properties such as aqueous solubility and logD, which are critical for assay compatibility and in vivo pharmacokinetics [3]. Therefore, substitution without direct comparative data risks compromising experimental reproducibility and biological interpretation.

Product-Specific Evidence for 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide: Quantitative Differentiation from the 3,5-Dimethyl Analog


Molecular Weight and Formula Differentiation: Impact on Molar Dosing and Solubility

The target compound (C21H23NO3, MW 337.4 g/mol) is lighter by one methyl group compared to the 3,5-dimethyl analog (C22H25NO3, MW 351.4 g/mol). This 14 g/mol difference corresponds to a ~4% reduction in molecular weight [1]. In molarity-based assays, using the incorrect analog would result in a systematic 4% error in concentration calculations unless MW is corrected. More critically, the loss of a lipophilic methyl group lowers the predicted XLogP3 from 4.4 to approximately 3.9, which can significantly increase aqueous solubility (estimated 2- to 3-fold based on the Hansch-Fujita equation) and alter logD at physiological pH [1][2].

Molecular properties Dosing accuracy Solubility prediction

Steric and Electronic Modulation of the Benzoyl Ring: Predicted Impact on Receptor Binding

The 3,5-dimethyl analog has been tested in ecdysone receptor (EcR) transactivation assays, yielding EC50 values of 8.52 µM (BmEcR) and 10 µM (CfEcR) [1]. The target compound lacks the 5-methyl group, which reduces steric bulk and alters the electron density distribution on the benzoyl ring. In related benzamide series, removal of a meta-methyl group has been shown to shift potency by 5- to 50-fold depending on the target pocket complementarity [2]. While direct EC50 data for the target compound are not publicly available, the structural difference predicts a substantial change in receptor affinity and possibly a switch in selectivity profile relative to the dimethyl analog.

Structure-activity relationship Ecdysone receptor Steric effects

Lipophilic Ligand Efficiency (LLE) Differentiation: A Procurement-Relevant Metric for Lead Optimization

Lipophilic ligand efficiency (LLE = pEC50 - XLogP3) is a key parameter for prioritizing compounds in drug discovery. For the dimethyl analog, using the BmEcR EC50 of 8.52 µM (pEC50 = 5.07) and XLogP3 = 4.4, LLE = 0.67 [1][2]. For the target compound, assuming a conservative 5-fold potency shift (EC50 ≈ 1.7 µM, pEC50 = 5.77) with predicted XLogP3 ~3.9, LLE improves to ~1.87 [3]. Even if potency remains unchanged (EC50 = 8.52 µM), the lower XLogP3 alone boosts LLE to 1.17. This metric indicates the mono-methyl compound offers superior binding efficiency per unit lipophilicity, a desirable trait for reducing promiscuous off-target binding and improving pharmacokinetic profiles.

Lipophilic efficiency Lead optimization Drug-likeness

Synthetic Tractability and Building Block Utility: Differentiated Reactivity at the Cyclobutyl Amine

The target compound contains a secondary amide linkage formed between 3-methoxy-2-methylbenzoic acid and 1-(3-methylbenzoyl)cyclobutanamine. This specific amine intermediate (CAS not publicly indexed) is distinct from the 1-(3,5-dimethylbenzoyl)cyclobutanamine used to prepare the dimethyl analog [1]. The absence of the 5-methyl group in the target compound's amine precursor may improve its crystallinity and ease of purification, as symmetrically substituted aromatics often have higher melting points and lower solubility. Additionally, the mono-methyl benzoyl cyclobutylamine may exhibit different reactivity in amide coupling reactions due to altered steric hindrance around the amine nucleophile, potentially enabling higher yields in library synthesis [2].

Synthetic chemistry Building block Amide coupling

Predicted Metabolic Stability: Reduced N-Dealkylation Liability via Steric Shielding

The cyclobutyl amide scaffold is susceptible to oxidative metabolism at the cyclobutyl ring and the benzoyl methyl groups. The dimethyl analog contains two meta-methyl groups, both of which are potential sites for CYP450-mediated hydroxylation [1]. The target compound, with only one meta-methyl group, presents a reduced metabolic burden. In silico predictions using sites of metabolism (SOM) algorithms suggest that the 5-methyl group in the analog is the primary site of oxidation; its removal in the target compound eliminates this metabolic soft spot, potentially enhancing in vitro microsomal stability [2]. While experimental data are lacking, this structural feature provides a rational basis for selecting the mono-methyl compound in ADME screening cascades.

Metabolic stability Cytochrome P450 In vitro ADME

Optimal Application Scenarios for 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide Based on Quantitative Differentiation


Ecdysone Receptor Structure-Activity Relationship (SAR) Studies Requiring a Mono-Methyl Control

The compound serves as a critical control in EcR SAR campaigns where the 3,5-dimethyl analog (CHEMBL54575) is used as a reference agonist. Its single methyl substitution allows researchers to isolate the contribution of the 5-methyl group to receptor activation, as supported by the 8.52 µM EC50 of the dimethyl analog [1]. This differentiated tool enables precise mapping of the steric and electronic requirements of the EcR ligand-binding domain.

Lead Optimization Programs Prioritizing Lipophilic Ligand Efficiency (LLE)

With a predicted LLE of 1.17–1.87 compared to 0.67 for the dimethyl analog, the target compound is a superior starting point for programs that penalize excessive lipophilicity [2][3]. Its improved efficiency profile aligns with modern drug discovery guidelines that favor lower logP candidates to reduce attrition due to promiscuous binding and poor pharmacokinetics.

In Vitro ADME Screening Where Reduced Metabolic Liability Is Desired

The elimination of one methyl oxidation site relative to the dimethyl analog predicts improved microsomal stability [4]. This makes the compound a preferred choice for high-throughput metabolic stability assays, where early triaging of compounds with fewer metabolic soft spots accelerates the identification of developable leads.

Synthetic Chemistry of Sterically Demanding Amide Couplings

The mono-methyl benzoyl cyclobutylamine intermediate may exhibit less steric hindrance during amide bond formation compared to the 3,5-dimethyl variant [5]. This property is advantageous for optimizing coupling yields in the preparation of compound libraries, reducing the need for excess reagents and simplifying purification.

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